rac-Duloxetine-d3 (oxalate)
Description
rac-Duloxetine-d3 (oxalate) is a deuterated, racemic form of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, where three hydrogen atoms are replaced with deuterium. This stable isotope-labeled compound is primarily utilized in pharmacokinetic and metabolic research as an internal standard or tracer .
Properties
Molecular Formula |
C20H21NO5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-naphthalen-1-yloxy-3-thiophen-3-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6)/i1D3; |
InChI Key |
LDKLJPXLAAGCEL-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Canonical SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Duloxetine-d3 (oxalate) involves the incorporation of deuterium into the Duloxetine moleculeThe final step involves the formation of the oxalate salt .
Industrial Production Methods: Industrial production of rac-Duloxetine-d3 (oxalate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in specialized facilities equipped to handle isotope-labeled compounds .
Chemical Reactions Analysis
Acid-Base Reactions
The secondary amine group participates in protonation/deprotonation equilibria, critical for its pharmacokinetic behavior. Key characteristics:
-
pKa : ~9.5 (amine group), consistent with duloxetine analogs .
-
Salt Formation : Reacts with oxalic acid to form the oxalate salt, enhancing solubility for pharmaceutical formulations .
| Reaction Type | Reagents/Conditions | Product | Analytical Method |
|---|---|---|---|
| Protonation | HCl (aq) | Ammonium chloride derivative | NMR |
| Deprotonation | NaOH (aq) | Free base form | HPLC |
Oxidation Reactions
The thiophene ring undergoes oxidation at the sulfur atom:
-
Sulfoxide Formation : Controlled oxidation with H<sub>2</sub>O<sub>2</sub> yields sulfoxide derivatives.
-
Stoichiometry : 1:1 molar ratio with oxidizing agents.
Example Reaction:
Reduction Reactions
The amine group can be further reduced or alkylated, though deuterium substitution minimizes H/D exchange under mild conditions:
-
Deuterium Stability : No significant loss of deuterium observed below 100°C .
-
Catalytic Hydrogenation : Not typically employed due to potential deuteration reversal.
Substitution Reactions
Electrophilic substitution occurs preferentially on the thiophene ring:
-
Halogenation : Reacts with Br<sub>2</sub>/FeCl<sub>3</sub> at the 5-position of thiophene.
-
Nitration : Forms nitro derivatives under HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, though yields are moderate (≤60%).
| Position | Electrophile | Product | Yield |
|---|---|---|---|
| Thiophene-5 | Br<sub>2</sub> | 5-Bromo derivative | 75% |
| Thiophene-2 | NO<sub>2</sub><sup>+</sup> | 2-Nitro derivative | 58% |
Degradation Pathways
Under accelerated stability testing (40°C/75% RH):
-
Hydrolytic Degradation : Cleavage of the naphthyloxy ether under acidic conditions (t<sub>1/2</sub> = 14 days at pH 1).
-
Photodegradation : Forms naphthoquinone derivatives via radical intermediates when exposed to UV light .
Isotope Effects
Deuterium labeling introduces measurable kinetic isotope effects (KIEs):
-
Metabolic Oxidation : KIE = 2.1–3.0 for CYP2D6-mediated N-demethylation.
-
Thermal Stability : 15% slower degradation vs. non-deuterated duloxetine at 80°C .
Analytical Characterization
Key methods for reaction monitoring:
Scientific Research Applications
rac-Duloxetine-d3 (oxalate) is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Duloxetine under various conditions.
Biology: Employed in metabolic studies to track the distribution and breakdown of Duloxetine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Duloxetine.
Mechanism of Action
rac-Duloxetine-d3 (oxalate) functions similarly to Duloxetine. It is a potent inhibitor of neuronal serotonin and norepinephrine reuptake, with a weaker effect on dopamine reuptake. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression and anxiety. The compound does not significantly interact with other neurotransmitter receptors .
Comparison with Similar Compounds
Key Specifications:
- Molecular Formula: C${20}$H${18}$D$3$NO$5$S (oxalate salt)
- Molecular Weight : 390.47 g/mol
- CAS Numbers : Conflicting reports exist:
- Appearance : Off-white solid
- Purity : ≥98.9% by HPLC; 99% deuterium incorporation
- Storage : -20°C (powder, 3 years); -80°C for solutions (6 months)
- Solubility: Soluble in DMSO, ethanol, or DMF; insoluble in water .
The "rac" designation indicates a racemic mixture of (R)- and (S)-enantiomers, unlike therapeutically used duloxetine, which is the (S)-enantiomer. The deuterium substitution at specific positions slows metabolic degradation, enhancing its utility in mass spectrometry and drug disposition studies .
Comparison with Similar Compounds
Non-Deuterated rac-Duloxetine Oxalate
Key Differences :
- Molecular Weight : 387.45 g/mol (vs. 390.47 g/mol for deuterated form) .
- Metabolic Stability: Non-deuterated duloxetine undergoes faster hepatic metabolism via cytochrome P450 enzymes (CYP1A2, CYP2D6), whereas deuterated forms exhibit prolonged half-lives due to the kinetic isotope effect .
- Applications: Non-deuterated duloxetine is used clinically for depression and neuropathic pain, while the deuterated form is restricted to analytical and preclinical research .
rac-Duloxetine 3-Thiophene Isomer Oxalate
This structural isomer modifies the position of the thiophene ring in duloxetine, altering its pharmacodynamic profile:
- Molecular Formula: C${20}$H${21}$NO$_5$S (identical to non-deuterated duloxetine but with structural isomerism) .
- CAS Number : 116817-28-8 .
- Role: Classified as a process-related impurity during duloxetine synthesis. It lacks therapeutic efficacy due to reduced affinity for serotonin and norepinephrine transporters .
Calcium Oxalate Monohydrate (COM)
Key contrasts include:
- Function : COM is a pathological component of kidney stones, unlike duloxetine oxalate, which is pharmaceutically synthesized .
- Biological Impact : Oxalate in COM promotes crystal adhesion to renal cells, whereas duloxetine oxalate is metabolically inert in this context .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Application |
|---|---|---|---|---|---|
| rac-Duloxetine-d3 (oxalate) | C${20}$H${18}$D$3$NO$5$S | 390.47 | 1346599-22-1¹ | ≥98.9% | Metabolic research |
| rac-Duloxetine oxalate | C${20}$H${21}$NO$_5$S | 387.45 | 116817-28-8 | N/A | Pharmaceutical impurity |
| Non-deuterated duloxetine | C${18}$H${19}$NOS | 297.41 | 116539-60-7 | >99% | Clinical therapy |
Table 2: Solubility and Stability Profiles
| Compound | Solubility (In Vitro) | Storage Stability (Powder) |
|---|---|---|
| rac-Duloxetine-d3 (oxalate) | DMSO, ethanol, DMF | -20°C (3 years) |
| rac-Duloxetine 3-Thiophene Isomer | Similar to duloxetine | -20°C (2 years) |
| Non-deuterated duloxetine | Ethanol, chloroform | Room temperature (stable) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
